

Application Notes: Ac-LEVD-pNA Assay for Caspase-4 Activity

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Compound of Interest

Compound Name: Ac-LEVD-PNA

Cat. No.: B15137132

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Introduction and Principle

The **Ac-LEVD-pNA** assay is a colorimetric method for quantifying the enzymatic activity of caspase-4 in vitro. Caspase-4, a member of the cysteine-aspartic acid protease family, plays a crucial role in inflammatory responses and pyroptosis, an inflammatory form of cell death.^{[1][2]} The assay's principle is based on the specific recognition and cleavage of the tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) by active caspase-4.^{[3][4]}

The substrate, **Ac-LEVD-pNA**, consists of the LEVD peptide sequence linked to a p-nitroaniline (pNA) chromophore.^{[2][5]} In the presence of active caspase-4, the substrate is hydrolyzed, releasing the yellow-colored pNA molecule.^{[6][7]} The amount of released pNA is directly proportional to the caspase-4 activity and can be quantified by measuring its absorbance at a wavelength of 405 nm.^{[2][5]}

Key Applications

- **Inflammation Research:** Studying the activation of the non-canonical inflammasome pathway in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.^{[1][8]}
- **Drug Discovery:** Screening for and characterizing potential inhibitors or activators of caspase-4 for therapeutic development in inflammatory diseases.^[9]
- **Cell Death Studies:** Investigating the role of caspase-4 in pyroptosis and endoplasmic reticulum (ER) stress-induced apoptosis.^{[1][9]}

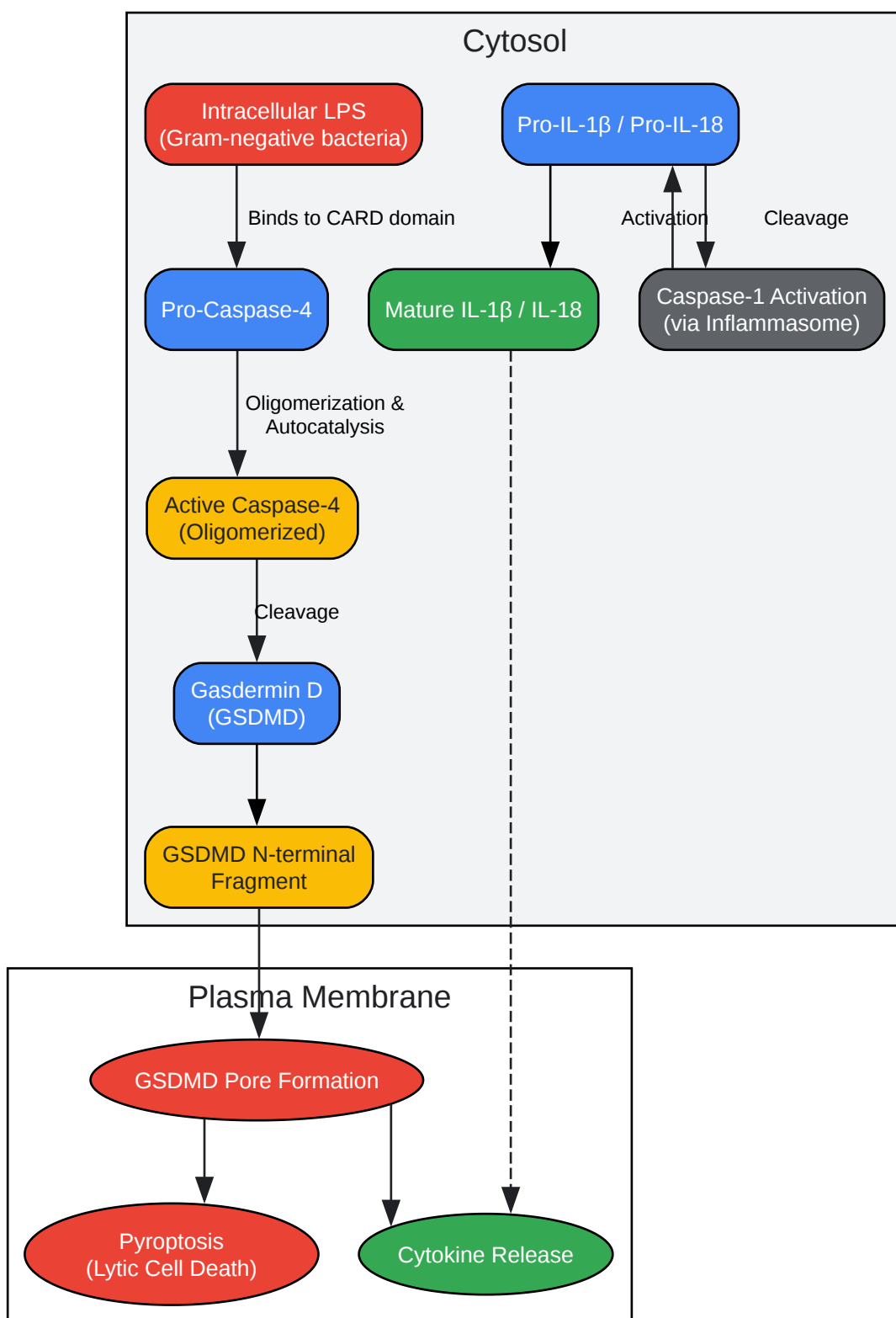
- Disease Pathogenesis: Elucidating the mechanisms of diseases where caspase-4 is implicated, such as sickle cell disease, where free heme can act as an activator.[10]

Caspase-4 Activation Pathways

Caspase-4 is a key initiator of inflammatory signaling in response to specific danger signals within the cell.

Non-Canonical Inflammasome Pathway

The most well-characterized role of caspase-4 is as a direct sensor for intracellular LPS, a component of Gram-negative bacteria.[1] Binding of LPS to the CARD domain of pro-caspase-4 induces its oligomerization and auto-activation. Active caspase-4 then cleaves Gasdermin D (GSDMD), a key substrate.[1] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to pyroptosis and the release of mature inflammatory cytokines like IL-1 β and IL-18.[1][8]

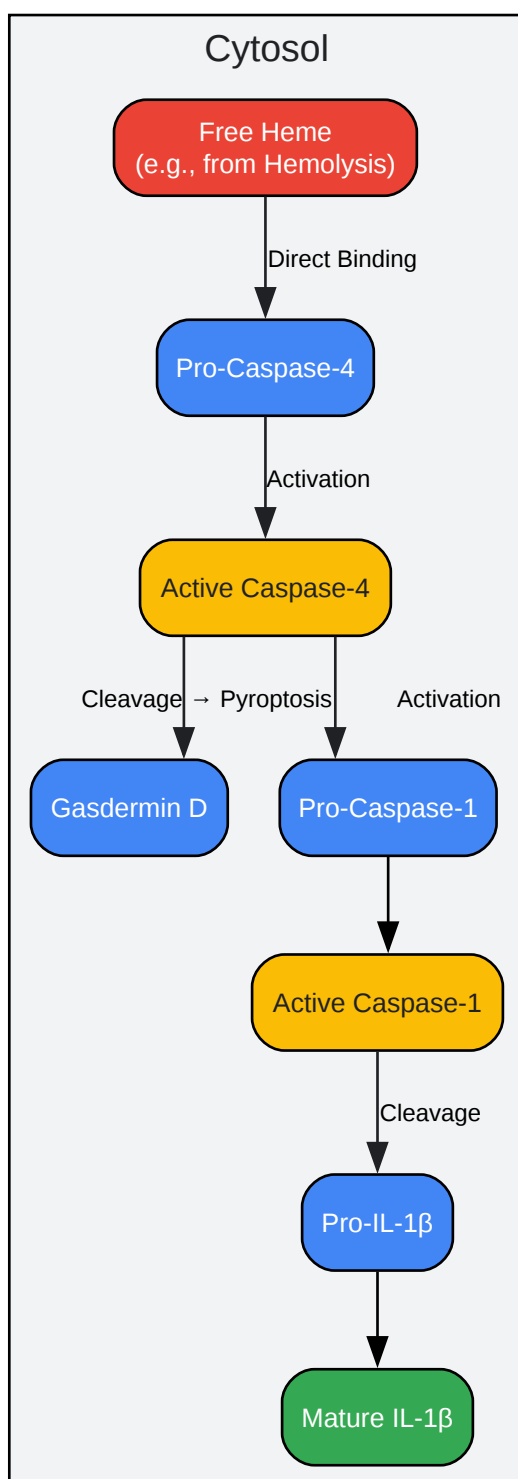


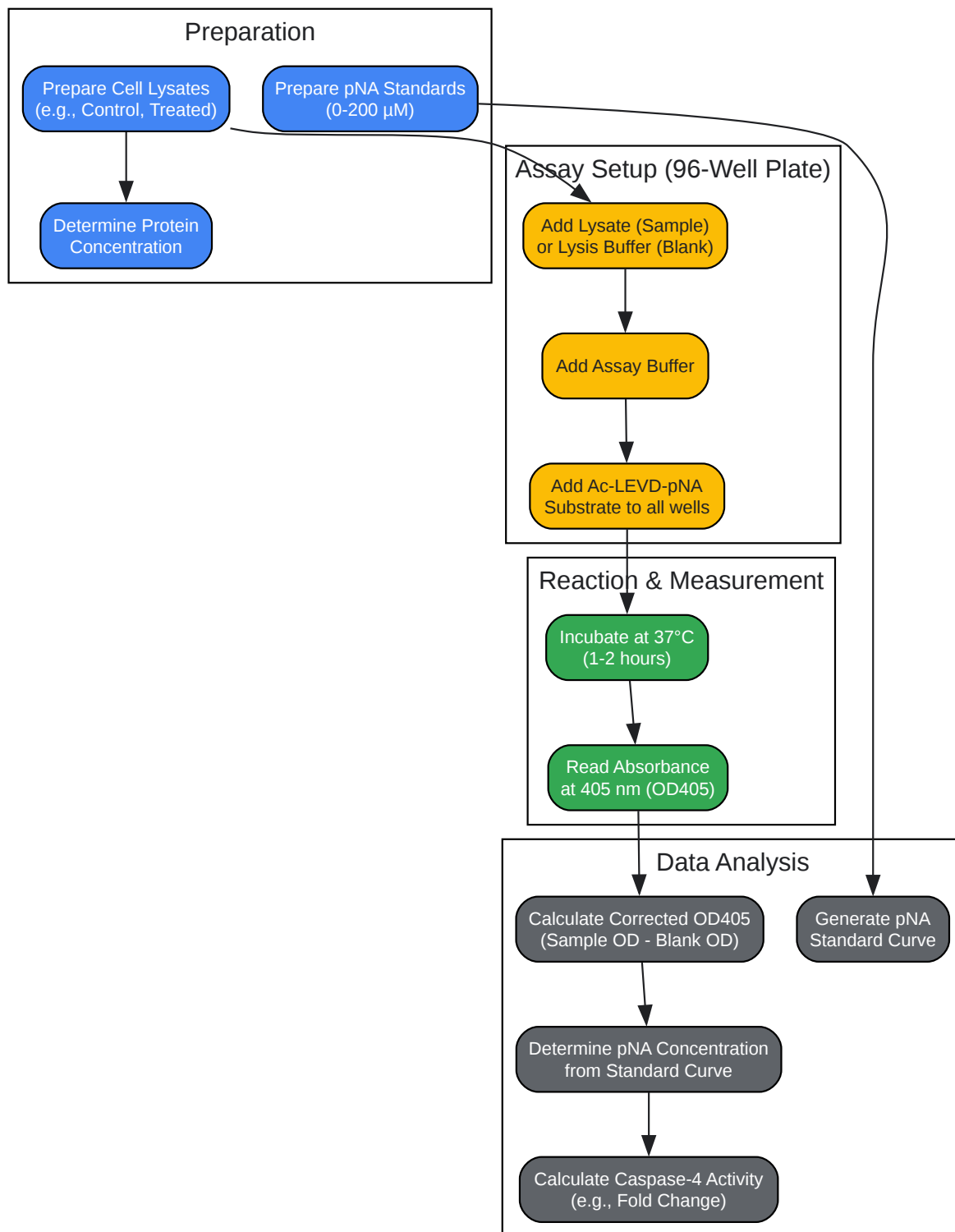
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Diagram 1: Non-canonical inflammasome pathway initiated by intracellular LPS.

Heme-Induced Activation

In pathologies characterized by hemolysis, such as sickle cell disease, elevated levels of free heme can directly activate caspase-4.^[10] Heme is thought to bind directly to pro-caspase-4, triggering its activation. This leads to both GSDMD-mediated pyroptosis and the activation of caspase-1, which processes pro-inflammatory cytokines. This positions caspase-4 as a central mediator of heme-induced inflammation.^[10]





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